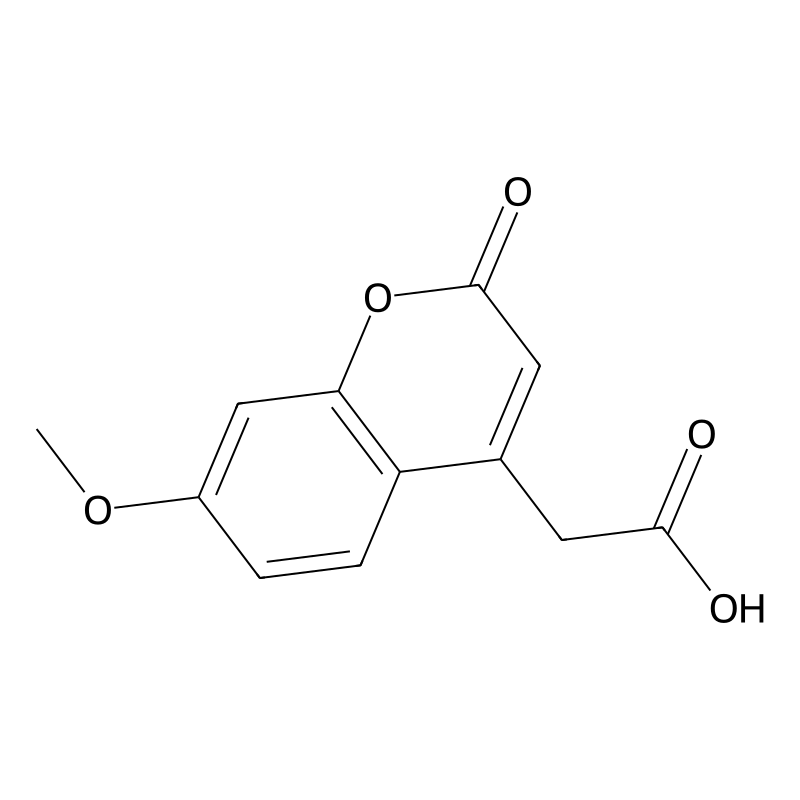

7-Methoxycoumarin-4-acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Fluorogenic Substrate for Protease Activity Analysis

MCA's primary function lies in its role as a fluorogenic substrate for studying protease activity. It can be attached to peptides specifically recognized by proteases. When the protease cleaves the peptide bond between MCA and the peptide, MCA releases a fluorescent signal. This signal can be easily measured using a fluorescence plate reader, allowing researchers to quantify protease activity in real-time.

Development of Förster Resonance Energy Transfer (FRET) Pairs

MCA can be used to create FRET pairs with other molecules, such as dinitrophenyl (DNP). In FRET, the excitation energy of one molecule (donor) is transferred to another molecule (acceptor) through non-radiative coupling. By incorporating MCA as the donor and DNP as the acceptor in a peptide substrate, researchers can monitor protease activity based on changes in the FRET signal.

7-Methoxycoumarin-4-acetic acid is a monocarboxylic acid with the chemical formula C₁₂H₁₀O₅ and a CAS number of 62935-72-2. It belongs to the coumarin family, which is characterized by its aromatic structure and biological activity. This compound is recognized for its role as a fluorochrome, meaning it can emit fluorescence under specific conditions, making it valuable in various scientific applications, particularly in biochemistry and molecular biology .

MCA itself does not have a known mechanism of action in biological systems. Its primary function is as a precursor for fluorescent probes. These probes, derived from MCA, can target specific molecules within cells or organisms. The mechanism of action then depends on the design of the specific probe and its interaction with the target molecule []. For instance, a probe designed to bind to enzymes might inhibit their activity, while a probe targeting specific proteins within a cell might serve as a marker for cellular processes.

The reactivity of 7-Methoxycoumarin-4-acetic acid primarily involves its carboxylic acid group, which can participate in typical organic reactions such as esterification and amidation. It can also undergo nucleophilic substitution reactions due to the presence of the methoxy group. Additionally, this compound can be modified to produce derivatives that enhance its fluorescent properties or alter its solubility and reactivity .

7-Methoxycoumarin-4-acetic acid exhibits various biological activities, including antimicrobial and antioxidant properties. Its fluorescent characteristics make it particularly useful in biological imaging and tracking cellular processes. Research has demonstrated that derivatives of this compound can selectively label proteins, aiding in the study of protein interactions and functions in living cells .

Several synthesis methods have been reported for 7-Methoxycoumarin-4-acetic acid:

- Condensation Reactions: Typically involves the condensation of 7-methoxycoumarin with acetic anhydride or acetic acid in the presence of a catalyst.

- Esterification: The reaction of 7-methoxycoumarin with acetic acid under acidic conditions can yield this compound.

- Modification of Existing Coumarins: Starting from other coumarin derivatives, chemical modifications such as alkylation or acylation can be employed to synthesize 7-Methoxycoumarin-4-acetic acid .

7-Methoxycoumarin-4-acetic acid has a wide range of applications:

- Fluorescent Probes: Used extensively in biological assays and imaging techniques due to its fluorescence properties.

- Biochemical Research: Acts as a labeling agent for proteins and other biomolecules, facilitating studies on cellular mechanisms.

- Pharmaceuticals: Investigated for potential therapeutic effects due to its biological activities, including antioxidant properties .

Research on interaction studies involving 7-Methoxycoumarin-4-acetic acid has focused on its binding affinity with various biomolecules. These studies have shown that it can interact with proteins, potentially altering their function or stability. The compound's ability to fluoresce upon binding makes it an excellent candidate for real-time monitoring of these interactions in live cells .

Several compounds share structural similarities with 7-Methoxycoumarin-4-acetic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Coumarin | Basic coumarin structure | Known for its fragrance and flavor |

| 7-Hydroxycoumarin | Hydroxyl group at position 7 | Exhibits strong antioxidant activity |

| 4-Methylcoumarin | Methyl group at position 4 | Used in perfumery and as a flavoring agent |

| 6-Methylcoumarin | Methyl group at position 6 | Exhibits antimicrobial properties |

Uniqueness: What sets 7-Methoxycoumarin-4-acetic acid apart is its combination of a methoxy group and an acetic acid moiety, which enhances its solubility and fluorescence compared to other coumarins. This unique structure allows for specific applications in biochemical research that may not be feasible with other similar compounds .

Structural Characterization and Nomenclature

7-Methoxycoumarin-4-acetic acid consists of a coumarin backbone (2H-chromen-2-one) substituted with a methoxy group at position 7 and an acetic acid chain at position 4. The IUPAC name is 2-(7-methoxy-2-oxochromen-4-yl)acetic acid, and it is also referred to as MCA-OH or NSC 378137. Key structural elements include:

- Coumarin core: A fused benzene-pyrone ring system.

- Methoxy substituent: Enhances electron density and solubility.

- Acetic acid side chain: Enables covalent conjugation to biomolecules.

Structural Formula:

$$ \text{C}{12}\text{H}{10}\text{O}_5 $$

InChIKey: ZEKAXIFHLIITGV-UHFFFAOYSA-N

SMILES: COC1=CC=C2C(CC(O)=O)=CC(=O)OC2=C1

Physicochemical Properties

Molecular Parameters and Identification

Physical State and Stability Characteristics

- Appearance: Green crystalline solid.

- Stability: Sensitive to light and moisture; stored at -20°C under desiccated conditions. Incompatible with oxidizing agents.

- Thermal Behavior: Decomposes at 193°C.

Solubility Profile in Various Solvents

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Acetone | High | Common reaction solvent |

| Dimethyl Sulfoxide | High | Polar aprotic solvent |

| DMF | 50 mg/mL | Used for derivatization |

| Methanol | Moderate | Fluorescence studies |

Chemical Reactivity

Functional Group Analysis

The molecule’s reactivity is governed by:

- Acetic acid moiety: Participates in esterification, amidation, or peptide coupling reactions.

- Coumarin ring: Sensitive to hydrolysis under acidic conditions, releasing methoxy groups.

- Ketone group: Potential site for nucleophilic addition, though less reactive due to conjugation with the aromatic system.

Reaction Mechanisms

- Bioconjugation: The acetic acid group reacts with amines (e.g., lysine residues) via carbodiimide-mediated coupling to form amide bonds.

- Fluorescent Labeling: Coumarin’s π-conjugated system enables energy transfer in FRET-based substrates.

- Ester Hydrolysis: Methoxy groups may undergo demethylation under strong acidic or basic conditions.

Absorption Spectroscopy

UV-Visible Absorption Profile

7-Methoxycoumarin-4-acetic acid exhibits characteristic ultraviolet-visible absorption properties that are fundamental to its application as a fluorescent probe [1]. The compound demonstrates a primary absorption maximum in methanol at 320-323.8 nanometers, with the most precisely determined value being 323.8 nanometers [2]. In aqueous solutions, the absorption maximum occurs at 322 nanometers, indicating minimal solvent-induced spectral shifts [1]. The absorption profile is dominated by π → π* electronic transitions characteristic of the coumarin chromophore system [24].

The optical absorption measurements conducted using a Cary 3 spectrophotometer with specific instrumental parameters including a spectral bandwidth of 1.0 nanometer, signal averaging time of 0.133 seconds, data interval of 0.25 nanometers, and scan rate of 112.5 nanometers per minute have provided detailed spectroscopic characterization [2]. These measurements reveal that the compound exhibits strong absorption in the near-ultraviolet region, making it suitable for excitation with commonly available laser sources [1].

| Property | Value | Solvent | Reference Conditions |

|---|---|---|---|

| Absorption Maximum | 320-323.8 nm | Methanol | Standard measurement conditions [2] |

| Absorption Maximum | 322 nm | Water | Aqueous solution [1] |

| Spectral Bandwidth | 1.0 nm | - | Instrumental parameter [2] |

| Data Interval | 0.25 nm | - | Measurement resolution [2] |

Molar Extinction Coefficient Determination

The molar extinction coefficient of 7-Methoxycoumarin-4-acetic acid has been precisely determined to be 11,820 inverse molar centimeters at the absorption maximum of 323.8 nanometers in methanol [2] [4]. This value was established through careful calibration and scaling of absorption measurements to match the reference value reported by Farinotti and colleagues in 1983 [2]. The high extinction coefficient indicates strong light absorption capability, which is essential for efficient photoexcitation in fluorescence applications [4].

The determination of the molar extinction coefficient followed rigorous spectroscopic protocols, with measurements scaled to ensure accuracy and reproducibility [2]. This coefficient value places 7-Methoxycoumarin-4-acetic acid among compounds with significant light-absorbing capacity in the ultraviolet region [4]. The extinction coefficient data is critical for quantitative spectroscopic analysis and for calculating fluorescence quantum yields using comparative methods [2].

Solvent Effects on Absorption Characteristics

Solvent polarity demonstrates minimal influence on the absorption maximum wavelength of 7-Methoxycoumarin-4-acetic acid, suggesting that the polarity of the excited state is not significantly different from the ground state [24]. This observation indicates that electronic transitions leading to polar states are not substantially stabilized in polar solvents, which would typically result in red-shifted absorption maxima [24].

The compound exhibits good solubility in various organic solvents including methanol, dimethyl sulfoxide, acetone, and dimethylformamide, with dimethylformamide allowing concentrations up to 50 milligrams per milliliter [3] [9]. In contrast, solubility in water is limited, which affects the practical applications in aqueous biological systems [3]. The absorption characteristics remain relatively stable across different solvent systems, with only minor variations observed between methanol and aqueous environments [1] [23].

| Solvent | Absorption Maximum (nm) | Solubility | Notes |

|---|---|---|---|

| Methanol | 320-323.8 | Good | Primary reference solvent [2] [23] |

| Water | 322 | Limited | Minimal spectral shift [1] |

| DMSO | Not specified | Good | Alternative organic solvent [9] |

| DMF | Not specified | Good (50 mg/ml) | High solubility achieved [9] |

| Acetone | Not specified | Good | Suitable organic solvent [3] |

Fluorescence Properties

Emission Spectral Analysis

The fluorescence emission spectrum of 7-Methoxycoumarin-4-acetic acid in methanol exhibits a maximum at 378-381 nanometers when excited at 275 nanometers [2] [23]. The emission spectrum was collected using a Spex FluoroMax fluorometer with excitation and emission monochromators set at 1 millimeter, providing a spectral bandwidth of 4.25 nanometers [2]. The data interval was maintained at 0.5 nanometers with an integration time of 2.0 seconds to ensure high-quality spectral resolution [2].

In dimethyl sulfoxide, the emission maximum shifts to 390 nanometers, demonstrating solvent-dependent fluorescence characteristics [9]. The emission spectra were corrected for wavelength-dependent instrument sensitivity and dark counts were subtracted to ensure accurate spectral representation [2]. The Stokes shift, calculated as the difference between absorption and emission maxima, ranges from 55 to 61 nanometers in methanol, indicating efficient energy dissipation through vibrational relaxation processes [1] [23].

Sample preparation protocols involved using 1-centimeter pathlength quartz cells with absorbance maintained below 0.1 at both excitation and emission wavelengths to uniformly illuminate the sample and avoid inner-filter effects [2]. These careful experimental conditions ensure reliable and reproducible fluorescence measurements [2].

Quantum Yield Measurements

The fluorescence quantum yield of 7-Methoxycoumarin-4-acetic acid has been determined to be 0.18 in methanol, as established by Farinotti and colleagues [2]. This quantum yield value indicates that approximately 18% of the absorbed photons result in fluorescence emission, which represents a moderate efficiency suitable for fluorescence-based applications [13].

Quantum yield measurements typically employ comparative methods using well-characterized fluorescence standards under identical experimental conditions [13]. The quantum yield determination requires careful consideration of factors including solvent refractive index, absorption characteristics, and emission intensity measurements across multiple concentrations to ensure accuracy [13]. The measured quantum yield of 0.18 positions 7-Methoxycoumarin-4-acetic acid as a moderately efficient fluorophore suitable for analytical and biological applications [2].

Environmental Influences on Fluorescence Emission

Environmental factors significantly impact the fluorescence properties of 7-Methoxycoumarin-4-acetic acid. Solvent polarity affects both emission wavelength and intensity, with polar solvents generally providing optimal fluorescence conditions [25]. In aqueous phosphate buffered saline, the compound demonstrates strongest fluorescence compared to organic solvents such as tetrahydrofuran and toluene, where fluorescence intensity decreases substantially [25].

Temperature effects on fluorescence have been investigated through time-resolved measurements, revealing that fluorescence quenching mechanisms can be temperature-dependent [21]. Studies using Stern-Volmer analysis have shown that dynamic quenching processes exhibit increased quenching constants with rising temperature, confirming the temperature sensitivity of the fluorescence properties [21].

The hydrophobic environment influences fluorescence emission characteristics, with hydrophobic solvents causing steep decreases in fluorescence intensity [25]. This environmental sensitivity suggests that the compound's fluorescence can serve as a probe for local microenvironmental conditions in biological systems [25]. pH effects have also been documented in related coumarin derivatives, where acid concentrations can lead to fluorescence quenching through protonation mechanisms [22].

Time-Resolved Spectroscopic Analysis

Time-resolved fluorescence spectroscopy of 7-Methoxycoumarin-4-acetic acid and related coumarin derivatives reveals important information about excited state dynamics and decay mechanisms [21]. Fluorescence lifetime measurements using single photon counting techniques demonstrate that the compound exhibits characteristic decay behavior typical of coumarin fluorophores [21].

The fluorescence lifetime values measured for related coumarin compounds under similar conditions provide reference points for understanding the temporal behavior of 7-Methoxycoumarin-4-acetic acid [21]. Studies employing Edinburgh CD-900 spectrofluorimeter systems with excitation at 340 nanometers have established protocols for lifetime determination in the presence and absence of quenching agents [21].

Dynamic quenching studies reveal linear Stern-Volmer relationships, indicating that fluorescence quenching follows predictable kinetic models [21]. The time-resolved measurements confirm that quenching mechanisms are entirely dynamic rather than static, as evidenced by the correlation between steady-state and time-resolved Stern-Volmer constants [21]. Temperature-dependent lifetime studies further validate the dynamic nature of quenching processes [21].

Recent applications of 7-Methoxycoumarin-4-acetic acid in time-resolved studies include investigations of enzyme kinetics and binding dynamics, where the compound serves as a temporal probe for biological processes [14]. The retention of fluorescence in microfluidic droplet systems over extended periods (up to 168 hours) demonstrates the photostability and temporal reliability of the compound [14].

Computational Modeling of Spectroscopic Behavior

Ensemble-Franck-Condon Approaches

Advanced computational methods have been developed for modeling the spectroscopic behavior of 7-Methoxycoumarin-4-acetic acid using ensemble-Franck-Condon approaches [15] [16]. These methods combine the advantages of nuclear ensemble approaches that capture explicit environmental effects with Franck-Condon methods that account for vibronic effects [15]. The computational protocol addresses the challenge of accurately modeling both absorption and fluorescence spectra for molecules in solution [15].

Three distinct ensemble-Franck-Condon approaches have been directly compared for their accuracy and computational efficiency in modeling 7-Methoxycoumarin-4-acetic acid spectra [15] [16]. The approach employing an average finite-temperature Franck-Condon line shape generates spectra nearly identical to the direct summation of an ensemble of Franck-Condon spectra while requiring only one-fourth of the computational cost [15] [20].

The computational modeling incorporates configurations obtained from ground and excited state ab initio molecular dynamics simulations [15] [18]. These ensemble-Franck-Condon methods successfully reproduce both absorption and fluorescence spectroscopy data, providing a powerful tool for simulating linear optical spectra [15] [20]. The modeling approach accounts for both vibronic and environmental effects that are crucial for accurate spectral prediction [16].

Electronic Structure Calculations

Electronic structure calculations using time-dependent density functional theory have been applied to investigate the ground and excited state properties of 7-Methoxycoumarin-4-acetic acid [15] [18]. The compound is characterized as a push-pull electron system, which contributes to its favorable photophysical properties for fluorescence applications [18].

Density functional theory optimization reveals that the coumarin structure maintains a planar geometry through the benzopyran ring system [29]. The frontier molecular orbitals analysis indicates the presence of π → π* transitions, confirming the electronic excitation from the ground state to the first excited state [29]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap values provide insight into the electronic efficiency and optical properties of the compound [29].

Computational studies demonstrate that the electronic transitions correspond to movements between molecular orbitals characteristic of the coumarin molecule rather than localized benzene or pyrone chromophores [24]. Time-dependent density functional theory calculations have proven effective for predicting excitation energies, with excellent agreement observed between theoretical and experimental absorption wavelengths [32].

The electronic structure calculations reveal significant intramolecular charge transfer character in the excited state, which influences both absorption and emission properties [18]. These computational insights support the understanding of environmental sensitivity observed in experimental fluorescence studies and provide a theoretical framework for predicting spectroscopic behavior under different conditions [15] [18].

| Computational Parameter | Method | Description |

|---|---|---|

| Electronic Transitions | TD-DFT | π → π* character predominant [29] |

| Geometry Optimization | DFT | Planar benzopyran structure [29] |

| Excited State Dynamics | Ab initio MD | Ground and excited state configurations [15] |

| Spectral Modeling | Ensemble-FC | Combined vibronic and environmental effects [15] |

| Molecular Orbitals | DFT/B3LYP | HOMO-LUMO analysis [29] |

Traditional Coumarin Synthesis Approaches

Traditional synthetic approaches to coumarin derivatives, including 7-Methoxycoumarin-4-acetic acid, have been extensively developed over the past century. These classical methods provide reliable pathways for constructing the coumarin scaffold with various substitution patterns [1] [2] [3].

Knoevenagel Condensation Pathways

The Knoevenagel condensation represents one of the most versatile and widely employed methods for coumarin synthesis [4] [5]. This reaction involves the condensation of substituted salicylaldehydes with active methylene compounds in the presence of basic catalysts [6].

Mechanistic Overview:

The Knoevenagel condensation proceeds through nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration [6]. For coumarin synthesis, 2-hydroxybenzaldehydes react with β-dicarbonyl compounds such as ethyl acetoacetate or malonic acid derivatives [1] [7].

Key Reaction Parameters:

The reaction typically employs piperidine as a catalyst in ethanol under reflux conditions, achieving yields of 70-90% over 2-8 hours [1] [4]. Alternative catalytic systems include triethylamine-acetic acid combinations and Lewis acid catalysts [3].

Substrate Scope and Limitations:

Various substituted salicylaldehydes undergo successful Knoevenagel condensation with active methylene compounds. The reaction demonstrates broad functional group tolerance, accommodating methoxy, hydroxy, and halogen substituents on the aromatic ring [7]. However, electron-withdrawing groups on the aldehyde component can reduce reaction efficiency.

| Substrate Combination | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Salicylaldehyde + Ethyl acetoacetate | Piperidine | 80 | 6 | 85 | [1] |

| 5-Methoxysalicylaldehyde + Malonic acid | K₂CO₃ | RT | 4 | 92 | [7] |

| 2-Hydroxy-4-methoxybenzaldehyde + Ethyl acetoacetate | Et₃N/AcOH | 100 | 8 | 78 | [3] |

Pechmann Condensation Strategies

The Pechmann condensation constitutes the most widely utilized method for coumarin synthesis, involving the acid-catalyzed reaction of phenols with β-ketoesters [2] [3]. This reaction proceeds under acidic conditions and demonstrates excellent regioselectivity for 4-substituted coumarins [8].

Mechanistic Framework:

The Pechmann condensation initiates with transesterification of the β-ketoester by the phenolic hydroxyl group, followed by intramolecular Friedel-Crafts acylation and subsequent dehydration [2] [9]. The mechanism involves activation of the carbonyl group by the acid catalyst, facilitating nucleophilic attack by the aromatic ring.

Catalytic Systems:

Traditional Pechmann condensations employ concentrated sulfuric acid as catalyst, but modern variants utilize Lewis acids such as aluminum chloride, zinc chloride, and iron trichloride [3] [8]. Heterogeneous catalysts including zeolites, ion-exchange resins, and metal-doped oxides offer advantages in terms of recyclability and environmental compatibility [10] [11].

Optimization Studies:

Recent investigations have focused on catalyst optimization and reaction condition improvement. The titanium-doped zinc oxide catalyst (Zn₀.₉₂₅Ti₀.₀₇₅O) demonstrates exceptional performance, achieving 88% yield under solvent-free conditions at 110°C [10] [11].

| Catalyst System | Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Recyclability |

|---|---|---|---|---|---|

| H₂SO₄ | Stoichiometric | 120 | 4 | 85 | No |

| FeCl₃ | 15 | 100 | 2 | 92 | Limited |

| Zn₀.₉₂₅Ti₀.₀₇₅O | 10 | 110 | 3 | 88 | 7 cycles |

| Amberlyst-15 | 20 | 90 | 6 | 78 | 5 cycles |

Other Classical Synthetic Routes

Perkin Condensation:

The Perkin reaction, historically significant as the first reported coumarin synthesis, involves the condensation of salicylaldehyde with acetic anhydride in the presence of sodium acetate [12] [13]. This method specifically produces unsubstituted coumarin and 3-substituted derivatives [14].

The mechanism involves intramolecular aldol-type condensation of O-acetylsalicylaldehyde as an obligatory intermediate, followed by dehydration [12]. While yields are moderate (40-60%), the reaction provides access to specific substitution patterns not readily available through other methods.

Wittig Reaction Approaches:

Wittig reactions offer alternative pathways to coumarins through the reaction of o-hydroxybenzaldehydes with phosphonium ylides [15] [16] [17]. The intramolecular variant demonstrates particular utility for constructing fused coumarin systems [18] [19].

A practical one-pot Wittig synthesis employs substituted 2-formylphenyl 2-bromoacetate in aqueous sodium bicarbonate at room temperature, achieving good yields with minimal environmental impact [16]. However, yields are generally lower (26-30%) compared to Knoevenagel and Pechmann methods.

Claisen Rearrangement:

The Claisen rearrangement provides access to 4-hydroxycoumarin derivatives through thermal rearrangement of aryl propargyl ethers [20]. This method demonstrates particular utility for synthesizing complex polycyclic coumarin systems.

Modern Synthetic Methods

Contemporary coumarin synthesis has evolved to incorporate green chemistry principles, focusing on environmental sustainability, energy efficiency, and waste reduction [21] [22] [23].

Green Chemistry Approaches

Solvent-Free Synthesis:

Solvent-free methodologies eliminate organic solvent waste while often improving reaction efficiency [3] [24]. These approaches utilize solid-supported reactions, melt conditions, or neat reagent combinations.

The solvent-free Pechmann condensation employing heterogeneous catalysts achieves excellent yields (88-95%) while dramatically reducing environmental impact [3] [11]. Titanium-doped zinc oxide catalysts demonstrate particular effectiveness under these conditions [10].

Ionic Liquid Media:

Ionic liquids serve as both solvent and catalyst in coumarin synthesis, offering recyclability and enhanced reaction rates [4] [25]. The ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate [bmim]BF₄ enables room-temperature Knoevenagel condensations with good yields [4].

| Ionic Liquid | Reaction Type | Temperature (°C) | Time (h) | Yield (%) | Recyclability |

|---|---|---|---|---|---|

| [bmim]BF₄ | Knoevenagel | RT | 2 | 85 | 5 cycles |

| [MBSPY][HSO₄] | Pechmann | RT | 1.5 | 92 | 5 cycles |

Water-Based Synthesis:

Aqueous reaction media provide environmentally benign alternatives to organic solvents [21] [26]. Room-temperature synthesis of coumarin-3-carboxylic acids in water using potassium carbonate catalyst achieves excellent yields (73-99%) with simple work-up procedures [21].

Deep Eutectic Solvents:

Deep eutectic solvents (DES) represent emerging green alternatives, combining biodegradability with excellent solvating properties [3]. These systems demonstrate effectiveness in both Knoevenagel and Pechmann condensations while offering recyclability advantages.

Microwave-Assisted Synthesis

Microwave irradiation dramatically accelerates coumarin synthesis while improving yields and selectivity [27] [28] [29]. The enhanced heating efficiency and molecular-level energy transfer result in significantly reduced reaction times.

Knoevenagel Condensation under Microwave Conditions:

Microwave-assisted Knoevenagel condensations achieve completion in 1-15 minutes compared to hours under conventional heating [27]. Optimal conditions involve 300W power at moderate temperatures (80-150°C), producing yields of 85-98%.

Pechmann Condensation Optimization:

Microwave-enhanced Pechmann condensations employing iron trifluoride catalyst demonstrate exceptional efficiency [29] [30]. The solvent-free protocol achieves yields of 61-98% in 6-15 minutes under microwave irradiation.

| Method | Power (W) | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| Knoevenagel/KF | 300 | 120 | 10 | 90 |

| Pechmann/FeF₃ | 400 | 150 | 8 | 94 |

| Ultrasound-assisted | N/A | 60 | 40 | 87 |

Advantages and Limitations:

Microwave synthesis offers rapid heating, improved yields, and enhanced selectivity. However, equipment costs and scale-up challenges limit widespread adoption. Careful optimization of power settings prevents thermal decomposition of sensitive substrates.

Catalyst Optimization Strategies

Modern catalyst design focuses on developing recyclable, selective, and environmentally compatible systems [10] [11] [24].

Heterogeneous Catalyst Development:

Heterogeneous catalysts offer advantages including easy separation, recyclability, and reduced waste generation. Metal-doped oxide systems demonstrate particular promise [10].

The Zn₀.₉₂₅Ti₀.₀₇₅O catalyst exhibits exceptional performance in Pechmann condensations, maintaining activity through seven catalytic cycles without significant degradation [10] [11]. Surface area and Lewis acidity optimization contribute to enhanced catalytic efficiency.

Organocatalyst Applications:

Organocatalysts such as L-proline provide metal-free alternatives for coumarin synthesis [7] [31]. These systems operate under mild conditions and demonstrate good functional group tolerance, though yields are typically moderate (54-94%).

Solid Acid Catalysts:

Solid acid catalysts including Amberlyst-15, sulfamic acid, and clay-supported systems offer recyclable alternatives to homogeneous acids [3] [8] [24]. These materials demonstrate good activity while enabling easy product separation.

Nanocatalyst Innovation:

Magnetic nanocatalysts facilitate catalyst recovery through simple magnetic separation [24]. Iron oxide-supported systems maintain high activity while offering practical advantages for large-scale synthesis.

Purification and Characterization Techniques

Effective purification and comprehensive characterization ensure product quality and structural confirmation for synthesized coumarin derivatives [32] [33] [34].

Purification Methodologies

Recrystallization Techniques:

Recrystallization remains the most cost-effective purification method for coumarin derivatives, typically achieving 95-99% purity [35] [32]. Solvent selection based on solubility characteristics and thermal stability considerations ensures optimal results.

Common recrystallization solvents include ethanol, methanol, and aqueous ethanol mixtures. Temperature-controlled crystallization and seeding techniques improve crystal quality and yield recovery.

Chromatographic Separation:

Column chromatography provides high-resolution separation capabilities for complex mixtures [36] [37]. Silica gel stationary phases with gradient elution systems achieve purities of 95-99.5%.

High-Speed Counter-Current Chromatography (HSCCC) offers unique advantages for natural product isolation, eliminating solid support interactions that can cause irreversible adsorption [36] [26]. This technique achieves purities of 88-99% for coumarin compounds from natural sources.

| Technique | Purity Achieved (%) | Scale | Advantages | Limitations |

|---|---|---|---|---|

| Recrystallization | 95-99 | Lab to pilot | Cost-effective, scalable | Multiple steps needed |

| Column Chromatography | 95-99.5 | Analytical to preparative | High resolution | Solvent consumption |

| HSCCC | 88-99 | Preparative (mg to g) | No solid support | Limited systems |

| Preparative HPLC | 97-99.8 | Analytical to semi-prep | High purity | Expensive, limited scale |

Advanced Purification Methods:

Supercritical fluid chromatography offers rapid separation under mild conditions, achieving purities of 95-99% [38]. This technique demonstrates particular utility for thermally sensitive compounds.

Solid-phase extraction (SPE) provides selective purification with high automation potential [33] [39]. Specialized sorbents enable targeted removal of impurities while maintaining high recovery rates.

Characterization Protocols

Spectroscopic Identification:

Fourier-transform infrared (FTIR) spectroscopy provides essential information about functional groups and bonding patterns [40] [41]. Characteristic C=O stretching frequencies around 1720 cm⁻¹ confirm lactone formation, while aromatic C=C stretches appear at 1600-1500 cm⁻¹.

Nuclear magnetic resonance (NMR) spectroscopy enables complete structural elucidation [35] [36] [26]. ¹H NMR reveals aromatic proton patterns and substituent positions, while ¹³C NMR confirms carbon framework connectivity.

Mass Spectrometric Analysis:

Mass spectrometry provides molecular weight confirmation and fragmentation patterns for structural verification [35] [42]. High-resolution mass spectrometry (HRMS) delivers exact mass measurements enabling molecular formula determination with high confidence [8].

Tandem mass spectrometry (MS/MS) techniques enhance selectivity and enable trace-level detection in complex matrices [42] [43]. Multiple reaction monitoring (MRM) modes achieve detection limits of 0.01-0.1 μg/kg.

| Method | Information Provided | Detection Limit | Advantages |

|---|---|---|---|

| FTIR | Functional groups, bonding | μg-mg | Non-destructive, informative |

| ¹H NMR | Proton environment | μg-mg | Structural elucidation |

| ¹³C NMR | Carbon framework | mg quantities | Complete structure |

| HRMS | Exact mass, formula | pg-ng | Accurate mass determination |

| LC-MS/MS | Structure + quantitation | pg-ng | Versatile, sensitive |

Analytical Method Development:

High-performance liquid chromatography (HPLC) serves as the primary analytical method for coumarin quantification [33] [43]. C18 reversed-phase columns with methanol-water gradient elution provide excellent separation efficiency.

Detection methods include UV-visible spectroscopy (280-320 nm), fluorescence detection (Ex: 325 nm, Em: 450 nm), and mass spectrometry [33] [43]. Fluorescence detection offers enhanced sensitivity for naturally fluorescent coumarin derivatives.

Surface-Enhanced Raman Spectroscopy (SERS) enables ultra-sensitive detection at the picogram level, providing molecular fingerprint information with excellent selectivity [44]. This technique demonstrates particular utility for trace analysis in complex matrices.

Quality Control Parameters:

Comprehensive characterization includes determination of melting point, optical rotation (for chiral compounds), and spectroscopic confirmation [35] [41]. Elemental analysis validates molecular formula assignments, while thermal analysis assesses stability characteristics.

Thin-layer chromatography (TLC) provides rapid purity assessment and reaction monitoring capabilities [5] [45]. This cost-effective technique enables real-time synthesis optimization and quality control verification.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Other CAS

627-76-9